molecular formula C14H13ClFNO B2841446 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 1223888-52-5

4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No. B2841446
CAS RN: 1223888-52-5
M. Wt: 265.71
InChI Key: RJXVUMQYOFEDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H13ClFNO and a molecular weight of 265.71 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The InChI string and Canonical SMILES provide more details about its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.71 g/mol . Other computed properties include XLogP3-AA of 4.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound , 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol, is closely related to a category of 4-aminophenol derivatives studied for their broad-spectrum biological activities. For instance, derivatives synthesized and characterized by Rafique et al. (2022) demonstrated significant antimicrobial and antidiabetic properties, showcasing their potential as therapeutic agents. These compounds inhibited growth in various bacterial strains and Saccharomyces cerevisiae, also showing a notable inhibition of amylase and glucosidase enzymes. Additionally, their interaction with human DNA suggested potential anticancer applications, further highlighted by their DNA interaction studies and antidiabetic activities articulated through molecular docking methods (Rafique et al., 2022).

Chemosensors Development

Another significant application of similar phenolic compounds involves the development of chemosensors, as illustrated by Roy (2021). Derivatives based on 4-methyl-2,6-diformylphenol, akin to the structural framework of the specified chemical, have been utilized in creating chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. This emphasizes the compound's utility in analytical chemistry and environmental monitoring, proving its versatility beyond biomedical applications (Roy, 2021).

Antibacterial Agents Synthesis

The synthesis of new biologically active molecules incorporating fluorine-containing phenyl groups, as researched by Holla et al. (2003), further underscores the vast potential of phenol derivatives in drug development. These compounds exhibited promising antibacterial activity, highlighting the role of fluorophenyl groups in enhancing the antimicrobial efficacy of synthetic molecules. Such studies lay the groundwork for developing new antibiotics, especially in an era of increasing resistance to conventional drugs (Holla et al., 2003).

Corrosion Inhibition

Phenol derivatives also find applications in the field of material science, particularly in corrosion inhibition. Prabhu et al. (2008) investigated Schiff's bases derived from similar phenolic compounds for their efficacy in protecting mild steel against corrosion in hydrochloric acid solutions. The findings reveal that these compounds can significantly mitigate corrosion, suggesting their potential utility in industrial applications where metal preservation is crucial (Prabhu et al., 2008).

properties

IUPAC Name

4-chloro-2-[(3-fluoro-2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVUMQYOFEDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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